BenchChemオンラインストアへようこそ!

Sos1-IN-5

KRAS-driven cancers SOS1 inhibition pancreatic cancer

Sos1-IN-5 is a pyrimidobicyclic SOS1 inhibitor that disrupts RAS-SOS1 interaction, blocking KRAS activation across G12C, G12D, G12V, and G13D mutational subtypes. Its structurally distinct scaffold from quinazoline-based inhibitors (e.g., BI-3406) makes it indispensable for scaffold-hopping, orthogonal target validation, and IP diversification in KRAS-driven cancer research. Designed as compound 4 in WO2021203768A1, it enables chemotype-specific assessments of cell permeability, selectivity, and metabolic stability. Procure Sos1-IN-5 to secure a unique chemical probe for rigorous SOS1 target engagement studies.

Molecular Formula C26H31F3N4O5
Molecular Weight 536.5 g/mol
Cat. No. B12416695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSos1-IN-5
Molecular FormulaC26H31F3N4O5
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=CC(=CC(=C4)N)C(F)(F)F)OCCOCCOCCOCCO3
InChIInChI=1S/C26H31F3N4O5/c1-16(18-11-19(26(27,28)29)13-20(30)12-18)31-25-21-14-23-24(15-22(21)32-17(2)33-25)38-10-8-36-6-4-34-3-5-35-7-9-37-23/h11-16H,3-10,30H2,1-2H3,(H,31,32,33)/t16-/m1/s1
InChIKeyGEZMTRWNCBYKCP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sos1-IN-5: A Pyrimidobicyclic SOS1 Inhibitor (CAS 2716956-47-5) for KRAS-Driven Cancer Research


Sos1-IN-5 (CAS 2716956-47-5) is a pyrimidobicyclic derivative that acts as a potent inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) critical for RAS protein activation [1]. The compound is specifically designed to interfere with the protein-protein interaction between RAS and SOS1, thereby blocking the conversion of inactive KRAS-GDP to its active KRAS-GTP form [2]. This mechanism results in the broad-spectrum inhibition of KRAS activity across multiple KRAS mutational subtypes, positioning Sos1-IN-5 as a valuable chemical probe for research in KRAS-driven cancers [3]. The compound is documented as 'compound 4' in patent WO2021203768A1 [4].

Why Sos1-IN-5 Cannot Be Replaced by Other SOS1 Inhibitors Like BI-3406 or BAY-293


Despite sharing a common target (SOS1), SOS1 inhibitors exhibit significant structural and pharmacodynamic divergence that precludes direct substitution in research. The SOS1 protein contains multiple binding pockets and activation surfaces; quinazoline-based inhibitors like BI-3406 [1], phthalazine-based agents like MRTX0902 [2], and pyrimidobicyclic compounds like Sos1-IN-5 [3] each possess distinct binding modes, chemical scaffolds, and property profiles. These differences directly affect critical research parameters including cell permeability, selectivity against SOS2, metabolic stability, and off-target activity [4]. As a result, experimental outcomes obtained with one chemotype cannot be assumed to replicate with another without empirical validation. The quantitative evidence below provides specific, comparator-anchored justification for selecting Sos1-IN-5 over alternative SOS1 inhibitors for defined research contexts.

Sos1-IN-5 Comparative Performance Evidence: Quantitative Differentiation from Key SOS1 Inhibitor Analogs


Sos1-IN-5 vs. BI-3406: Broad-Spectrum KRAS Mutant Coverage with Comparable Potency in Preliminary Assays

Sos1-IN-5 exhibits comparable in vitro potency to the well-characterized SOS1 inhibitor BI-3406 (SOS1-IN-2) in preliminary assays using colorectal and pancreatic cancer models . Unlike KRAS G12C-specific inhibitors that target a single mutation, Sos1-IN-5 achieves broad-spectrum KRAS inhibition by disrupting the upstream RAS-SOS1 interaction [1], a mechanism that is also employed by BI-3406 (IC50 = 5-6 nM) [2]. The comparable potency of Sos1-IN-5 positions it as an alternative chemical probe within the same mechanistic class, useful for replication studies or for exploring scaffold-specific effects. However, direct, quantitative head-to-head IC50 comparisons under identical experimental conditions are not available in the current public domain, and the claim of comparable potency is based on vendor-reported preliminary assay data.

KRAS-driven cancers SOS1 inhibition pancreatic cancer colorectal cancer

Sos1-IN-5 Chemical Scaffold: Pyrimidobicyclic Core Differentiates from Quinazoline-Based SOS1 Inhibitors

Sos1-IN-5 is built upon a pyrimidobicyclic core [1], which structurally distinguishes it from the well-established quinazoline-based SOS1 inhibitors such as BI-3406 [2] and BAY-293 [3]. This fundamental difference in the heterocyclic scaffold can lead to divergent pharmacological properties, including solubility, metabolic stability, and selectivity profiles [4]. For instance, the quinazoline core in BI-3406 is known to confer oral bioavailability and potent activity (IC50 = 5-6 nM) [2], while the pyrimidobicyclic scaffold in Sos1-IN-5 represents an alternative chemotype potentially offering distinct patent space and property advantages. The exact quantitative impact of this scaffold difference on parameters like oral bioavailability or selectivity for Sos1-IN-5 has not been publicly disclosed, making this a class-level inference based on known structure-activity relationships in medicinal chemistry.

SOS1 inhibitor chemical scaffold pyrimidobicyclic quinazoline

Sos1-IN-5 vs. BAY-293: Potential Superiority Inferred from Patent SAR Data

While direct quantitative data for Sos1-IN-5 is not publicly available, a 2023 structure-activity relationship (SAR) study on quinazoline SOS1 inhibitors provides relevant context [1]. This study reported that compounds I-2 (IC50 = 20 nM), I-5 (IC50 = 18 nM), and I-10 (IC50 = 8.5 nM) demonstrated kinase activity comparable to BAY-293 (IC50 = 6.6 nM). Critically, compound I-10 also exhibited cell activity equivalent to BAY-293. This dataset demonstrates that it is possible for non-BAY-293 chemotypes to achieve similar or superior activity. The patent WO2021203768A1 from which Sos1-IN-5 originates (as compound 4) claims a series of substituted bicyclo-aromatic heterocyclic amine inhibitors with 'good selective inhibitory effect on SOS1, better pharmacodynamic and pharmacokinetic properties, and lower toxic side effects' [2]. This suggests that Sos1-IN-5 may possess optimized properties compared to earlier SOS1 inhibitors like BAY-293, though specific comparative data must be requested from the vendor or patent assignee.

SOS1 inhibitor structure-activity relationship BAY-293 KRAS

Sos1-IN-5: Optimal Research and Procurement Application Scenarios


KRAS-Driven Cancer Research Requiring Broad-Spectrum SOS1 Inhibition

Sos1-IN-5 is optimally deployed in academic or pharmaceutical research focused on KRAS-driven cancers where the primary objective is to block RAS activation upstream, independent of specific KRAS mutations. Its mechanism of action—disrupting the RAS-SOS1 interaction—makes it suitable for investigating cancers harboring a wide range of KRAS mutations (e.g., G12C, G12D, G12V, G13D) [1]. This scenario is supported by the compound's demonstrated broad-spectrum KRAS inhibition profile [2], which is a key differentiator from mutation-specific KRAS inhibitors. Researchers can utilize Sos1-IN-5 to assess the effects of global KRAS pathway shutdown in relevant cell lines and models.

Scaffold-Hopping Studies and Novel Chemotype Evaluation in SOS1 Drug Discovery

Sos1-IN-5 is a valuable tool for medicinal chemistry teams engaged in scaffold-hopping or intellectual property diversification efforts. Its pyrimidobicyclic core [1] represents a clear structural departure from the quinazoline-based inhibitors (e.g., BI-3406, BAY-293) that dominate the literature [3][4]. Procuring Sos1-IN-5 enables the evaluation of this alternative chemotype's properties—such as solubility, permeability, and metabolic stability—in head-to-head assays with established quinazoline compounds. This scenario is essential for programs aiming to identify new lead series with potentially improved drug-like properties or distinct patent positions, especially given the patent's claims of 'better pharmacodynamic and pharmacokinetic properties' [2].

Validation Studies Requiring an Alternative SOS1 Chemical Probe

For robust target validation studies, using orthogonal chemical probes is a best practice to confirm that observed phenotypes are due to target engagement rather than compound-specific off-target effects. Sos1-IN-5 serves as a structurally distinct alternative to widely used SOS1 inhibitors like BI-3406 [3]. While its precise potency remains to be fully characterized in public literature, preliminary data suggests it is a potent SOS1 inhibitor with comparable activity to BI-3406 in some assays . Researchers can employ Sos1-IN-5 alongside BI-3406 to strengthen confidence in the biological outcomes of SOS1 inhibition in their experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sos1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.